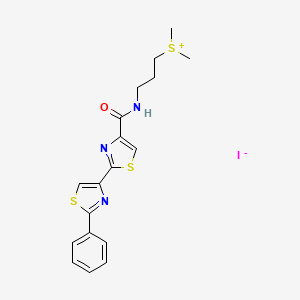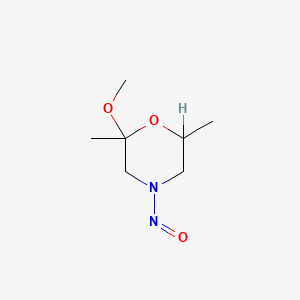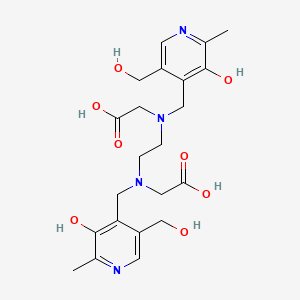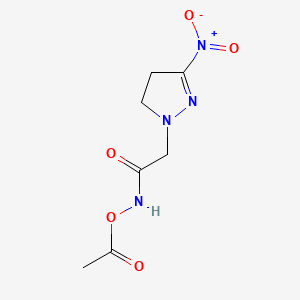
Tazasubrate
Übersicht
Beschreibung
Tazasubrat: (2-Phenyl-2-[(6-Ethoxy-2-benzothiazolyl)thio]propionsäure) ist ein potentes hypocholesterinämisches Mittel. Es senkt effektiv den Cholesterinspiegel im Serum und ist damit ein vielversprechender Kandidat für die Behandlung von Hypercholesterinämie.
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Tazasubrat nicht allgemein dokumentiert. Industrielle Produktionsmethoden umfassen wahrscheinlich die chemische Synthese unter kontrollierten Bedingungen.
Analyse Chemischer Reaktionen
- Tazasubrat unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen sind nicht gut dokumentiert, aber weitere Forschung ist erforderlich, um diese Details zu klären.
- Hauptprodukte, die aus Tazasubrat-Reaktionen resultieren, sind noch Gegenstand der Forschung, und ihre Identifizierung würde unser Verständnis seiner Chemie verbessern.
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von Tazasubrat umfassen mehrere Bereiche:
Medizin: Seine hypocholesterinämischen Eigenschaften machen es wertvoll für die Behandlung von kardiovaskulären Risikofaktoren.
Biologie: Untersuchungen zu seinen Auswirkungen auf den Lipidstoffwechsel und zelluläre Signalwege.
Industrie: Mögliche Verwendung in der Pharmaindustrie oder anderen industriellen Anwendungen.
Wirkmechanismus
- Der genaue Wirkmechanismus von Tazasubrat ist nur teilweise verstanden. Es interagiert wahrscheinlich mit Lipoproteinrezeptoren und beeinflusst so den Cholesterintransport und -stoffwechsel.
- Weitere Studien sind erforderlich, um spezifische molekulare Ziele und beteiligte Signalwege zu identifizieren.
Wirkmechanismus
- Tazasubrate’s exact mechanism remains partially understood. It likely interacts with lipoprotein receptors, affecting cholesterol transport and metabolism.
- Further studies are needed to identify specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Tazasubrat liegt in seiner hypocholesterinämischen Wirksamkeit ohne Induktion einer Hepatomegalie, die mit Peroxisomenproliferation verbunden ist (im Gegensatz zu Fibraten).
- Ähnliche Verbindungen umfassen Fibrate (z. B. Gemfibrozil, Fenofibrat), Statine (z. B. Atorvastatin, Simvastatin) und Gallensäuresequestrierende Mittel (z. B. Cholestyramin).
Eigenschaften
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREWOKWARGJVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868500 | |
| Record name | 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79071-15-1 | |
| Record name | Tazasubrate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAZASUBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)






